A Comprehensive Technical Guide to the Physical Properties of N,O-Dimethylhydroxylamine Hydrochloride
A Comprehensive Technical Guide to the Physical Properties of N,O-Dimethylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-Dimethylhydroxylamine hydrochloride, with the CAS number 6638-79-5, is a pivotal reagent in modern organic synthesis.[1][2][3] Its most notable application lies in the formation of Weinreb amides, which are versatile intermediates in the renowned Weinreb ketone synthesis.[4] This reaction pathway is celebrated for its high efficiency and chemoselectivity in producing ketones and aldehydes, making N,O-dimethylhydroxylamine hydrochloride an indispensable tool for medicinal chemists and researchers in drug development. This guide provides an in-depth exploration of the core physical properties of N,O-dimethylhydroxylamine hydrochloride, offering both established data and standardized protocols for its characterization. A thorough understanding of these properties is fundamental to its effective handling, application in synthesis, and the development of robust analytical methods.
Molecular and Chemical Identity
A clear identification of N,O-dimethylhydroxylamine hydrochloride is the first step in its scientific application. It is crucial to distinguish it from related compounds such as methoxyamine hydrochloride and dimethylamine hydrochloride to ensure the accuracy and reproducibility of experimental work.
Caption: General workflow for physical property determination.
Melting Point Determination (Adapted from USP General Chapter <741>)
This protocol describes the determination of the melting range using the capillary method, which is a widely accepted standard. [5][6][7][8][9] Apparatus:
-
Melting point apparatus with a temperature-controlled heating block or oil bath.
-
Calibrated thermometer.
-
Capillary tubes (sealed at one end).
Procedure:
-
Sample Preparation: Gently pulverize a small amount of N,O-dimethylhydroxylamine hydrochloride to a fine powder.
-
Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-4 mm.
-
Measurement:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rapid rate to a temperature approximately 10°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is T1-T2.
-
Causality Behind Experimental Choices:
-
Pulverization: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for accurate determination, allowing for thermal equilibrium between the sample, heating medium, and thermometer.
Solubility Determination (Qualitative, based on OECD Test Guideline 105)
This method provides a standardized approach to assess the solubility of a substance in water. [10][11][12][13][14] Procedure:
-
Preliminary Test: Add approximately 10 mg of N,O-dimethylhydroxylamine hydrochloride to 1 mL of the solvent (e.g., water, methanol, ethanol) in a test tube at room temperature.
-
Vigorous Shaking: Shake the test tube vigorously for 1 minute.
-
Observation: Visually inspect the solution for any undissolved particles.
-
Classification:
-
Soluble: If no solid particles are visible.
-
Partially Soluble: If some, but not all, of the solid has dissolved.
-
Insoluble: If the solid does not appear to have dissolved.
-
-
Quantitative Approach (Flask Method): For a more quantitative assessment, a known excess of the solid is stirred in a known volume of the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the filtered solution is then determined by a suitable analytical method (e.g., spectroscopy, titration).
Self-Validating System:
-
The use of a saturated solution ensures that the maximum solubility at a given temperature is being measured. Filtration or centrifugation is essential to separate any undissolved solid before analysis.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of N,O-dimethylhydroxylamine hydrochloride.
Sample Preparation (for ¹H NMR):
-
Dissolve 5-10 mg of N,O-dimethylhydroxylamine hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). [15][16][17][18]2. Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard (e.g., TMS).
Data Acquisition:
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. The spectrum should be consistent with the structure of N,O-dimethylhydroxylamine hydrochloride, showing distinct signals for the N-methyl and O-methyl protons.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of N,O-dimethylhydroxylamine hydrochloride with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. [19][20][21][22][23]2. Place the mixture in a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. The spectrum will show characteristic absorption bands corresponding to N-H, C-H, C-N, and C-O bonds.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of N,O-dimethylhydroxylamine hydrochloride. A comprehensive understanding of its molecular identity, melting point, solubility, and spectroscopic characteristics is paramount for its effective and safe use in research and development. The provided experimental protocols offer a standardized framework for the verification of these properties, ensuring the quality and consistency of this vital synthetic reagent. As a cornerstone of the Weinreb ketone synthesis, a thorough knowledge of N,O-dimethylhydroxylamine hydrochloride's physical properties empowers chemists to optimize reaction conditions, troubleshoot synthetic challenges, and ultimately accelerate the discovery of new chemical entities.
References
-
OECD. (1995). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]
-
United States Pharmacopeial Convention. (2018). General Chapter, 〈741〉 Melting Range or Temperature. In USP-NF. U.S. Pharmacopeia. [Link]
-
EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
-
USP-NF. (n.d.). 〈741〉 Melting Range or Temperature. Retrieved from [Link]
-
Chemsrc. (2025, August 20). N,O-Dimethylhydroxylamine hydrochloride. Retrieved from [Link]
-
Kwon, J. H., Lee, S. Y., Kang, H. J., Mayer, P., & Escher, B. I. (2019). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 237, 124495. [Link]
-
Giani, S., & Towers, N. M. (2016). Compliance with amended General Chapter USP<741> Melting Range or Temperature. ResearchGate. [Link]
-
Giani, S., & Towers, N. M. (2019). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Semantic Scholar. [Link]
-
Giani, S., & Towers, N. M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]
-
University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Unknown. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
PubChem. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]
-
Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
-
CHEMICAL POINT. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Advanced Research, 9(2), 947-952. [Link]
-
Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]
-
PubChem. (n.d.). N,N-dimethylhydroxylamine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]
Sources
- 1. N,O-Dimethylhydroxylamine hydrochloride(6638-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 3. N,O-Dimethylhydroxylamine Hydrochloride | CAS 6638-79-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. N,O-Dimethylhydroxylamine 98 6638-79-5 [sigmaaldrich.com]
- 5. uspbpep.com [uspbpep.com]
- 6. â©741⪠Melting Range or Temperature [doi.usp.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. oecd.org [oecd.org]
- 11. laboratuar.com [laboratuar.com]
- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 13. oecd.org [oecd.org]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 15. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 17. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. mse.washington.edu [mse.washington.edu]
- 20. scienceijsar.com [scienceijsar.com]
- 21. eng.uc.edu [eng.uc.edu]
- 22. kinteksolution.com [kinteksolution.com]
- 23. youtube.com [youtube.com]
